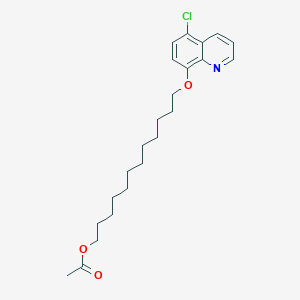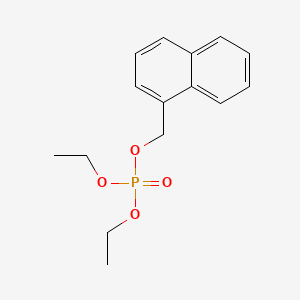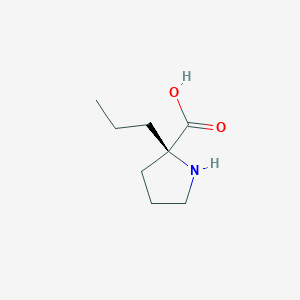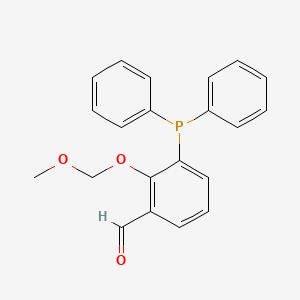
3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of phosphine aldehydes. This compound is characterized by the presence of a diphenylphosphino group and a methoxymethoxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde typically involves the introduction of the diphenylphosphino group and the methoxymethoxy group onto a benzaldehyde framework. One common method involves the reaction of 3-bromo-2-(methoxymethoxy)benzaldehyde with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium or platinum catalysts are often used to facilitate substitution reactions involving the diphenylphosphino group.
Major Products
Oxidation: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzoic acid.
Reduction: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde in catalysis involves the coordination of the diphenylphosphino group to a transition metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The aldehyde group can also undergo reactions that contribute to the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diphenylphosphino)propanal: Similar structure but lacks the methoxymethoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
3-(Diethoxymethyl)benzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
Uniqueness
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both the diphenylphosphino and methoxymethoxy groups, which confer distinct reactivity and coordination properties. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.
Propiedades
Número CAS |
185019-68-5 |
|---|---|
Fórmula molecular |
C21H19O3P |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-16-24-21-17(15-22)9-8-14-20(21)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
Clave InChI |
QZMSQMQLEKXTNK-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
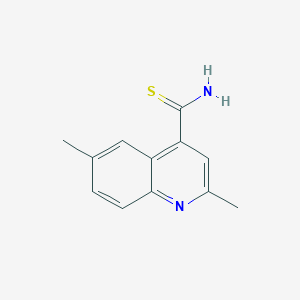
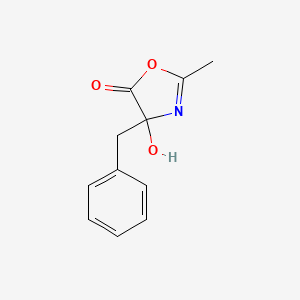
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
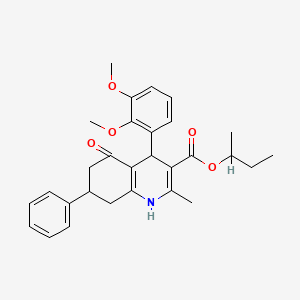
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
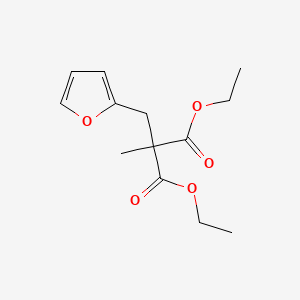

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

